N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-3-carboxamide

Medicinal Chemistry Cheminformatics Drug Design

N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-3-carboxamide (CAS 2097888-63-4) is a synthetic small molecule belonging to the pyrazolo[1,5-a]quinazoline class, a privileged heterocyclic scaffold widely explored for kinase inhibition and anti-inflammatory activity. The compound features a 2-methyl substituent on the pyrazole ring and a furan-3-carboxamide moiety at the 7-position of the partially saturated tetrahydropyrazolo[1,5-a]quinazoline core, with a molecular formula of C₁₆H₁₆N₄O₂ and a molecular weight of 296.33 g/mol.

Molecular Formula C16H16N4O2
Molecular Weight 296.33
CAS No. 2097888-63-4
Cat. No. B2726396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-3-carboxamide
CAS2097888-63-4
Molecular FormulaC16H16N4O2
Molecular Weight296.33
Structural Identifiers
SMILESCC1=NN2C3=C(CC(CC3)NC(=O)C4=COC=C4)C=NC2=C1
InChIInChI=1S/C16H16N4O2/c1-10-6-15-17-8-12-7-13(2-3-14(12)20(15)19-10)18-16(21)11-4-5-22-9-11/h4-6,8-9,13H,2-3,7H2,1H3,(H,18,21)
InChIKeyPKCRLYLRBBLEQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-3-carboxamide (CAS 2097888-63-4) – Procurement-Relevant Chemical Identity and Scaffold Context


N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-3-carboxamide (CAS 2097888-63-4) is a synthetic small molecule belonging to the pyrazolo[1,5-a]quinazoline class, a privileged heterocyclic scaffold widely explored for kinase inhibition and anti-inflammatory activity [1]. The compound features a 2-methyl substituent on the pyrazole ring and a furan-3-carboxamide moiety at the 7-position of the partially saturated tetrahydropyrazolo[1,5-a]quinazoline core, with a molecular formula of C₁₆H₁₆N₄O₂ and a molecular weight of 296.33 g/mol . Its structural architecture distinguishes it from the more common 3-carboxamide or 5-substituted pyrazolo[1,5-a]quinazoline analogs described in the literature [1].

Why N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-3-carboxamide Cannot Be Interchanged with Generic Pyrazoloquinazoline Analogs


Within the pyrazolo[1,5-a]quinazoline class, biological activity is exquisitely sensitive to the nature and position of substituents. The anti-inflammatory screening of 80 pyrazolo[1,5-a]quinazoline compounds demonstrated that minor structural modifications produce large differences in NF-κB inhibitory potency (IC₅₀ values ranging from <10 µM to >50 µM) [1]. Most characterized analogs bear carboxamide or ether substitutions at the 3- or 5-positions, whereas N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-3-carboxamide uniquely presents a furan-3-carboxamide at the 7-position of a tetrahydropyrazolo[1,5-a]quinazoline core. This distinct regiochemistry and the electronic character of the furan-3-carboxamide moiety confer a different hydrogen-bonding profile and molecular topology compared to benzamide, pyridine-4-carboxamide, or dihydropyridazine-3-carboxamide analogs sharing the same core . Consequently, generic substitution without accounting for these differential physicochemical and pharmacophoric properties risks loss of target engagement, altered selectivity, or failure in structure-activity relationship (SAR) optimization campaigns.

Quantitative Differentiation Evidence for N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-3-carboxamide Against Closest Analogs


Hydrogen Bond Acceptor Count Distinguishes Furan-3-Carboxamide from Benzamide and Pyridine-4-Carboxamide Analogs

The furan-3-carboxamide moiety of the target compound provides a distinct hydrogen bond acceptor (HBA) count of 5, compared to 4 for the 3-(dimethylamino)benzamide analog (CAS 2097869-00-4) and 6 for the 3-fluoro-pyridine-4-carboxamide analog (CAS 2097924-50-8) [1]. This differential HBA profile directly impacts the compound's ability to engage kinase hinge-region residues or MAPK allosteric pockets identified for the pyrazolo[1,5-a]quinazoline scaffold [2], providing a quantifiable basis for selecting the furan-3-carboxamide variant in initial screening libraries.

Medicinal Chemistry Cheminformatics Drug Design

Topological Polar Surface Area (TPSA) Differentiation Enables Blood-Brain Barrier Permeability Tuning

The furan-3-carboxamide derivative exhibits a predicted TPSA of 76.0 Ų, compared to 82.5 Ų for the 4-(dimethylsulfamoyl)benzamide analog (CAS 2097931-49-0) and 71.5 Ų for the 2-oxo-2H-chromene-3-carboxamide analog [1]. A TPSA below 90 Ų is generally considered favorable for passive blood-brain barrier (BBB) penetration, while values above 80 Ų often restrict CNS exposure [2]. The target compound's intermediate TPSA (76.0 Ų) suggests a tunable CNS-permeability profile that may be advantageous for neuroinflammatory or brain cancer indications compared to the bulkier 4-(dimethylsulfamoyl)benzamide analog (TPSA 82.5 Ų), which is predicted to have lower BBB penetration.

Pharmacokinetics CNS Drug Discovery ADME

Rotatable Bond Count as a Conformational Flexibility Discriminator in Kinase Binding

The target compound possesses 3 rotatable bonds, compared to 4 for the 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide analog (CAS 2097860-59-6) and 5 for the 4-(dimethylsulfamoyl)benzamide analog [1]. Reducing the number of rotatable bonds generally improves binding affinity per heavy atom (ligand efficiency) by minimizing the entropic penalty upon target binding [2]. The furan-3-carboxamide's conformationally restrained linker thus offers a potential advantage in kinase binding enthalpy-entropy compensation relative to more flexible analogs.

Molecular Recognition Kinase Inhibitor Design Ligand Efficiency

Class-Level Anti-Inflammatory Potency Benchmark Against Pyrazolo[1,5-a]quinazoline Library Average

Although no direct IC₅₀ data are available for the target compound, the pyrazolo[1,5-a]quinazoline scaffold has demonstrated NF-κB transcriptional inhibition with 13 out of 80 compounds achieving IC₅₀ <50 µM, and the most potent members (compounds 13i and 16) reaching IC₅₀ values below 10 µM [1]. The position-7 carboxamide substitution exemplified by this compound is unexplored in the published library, representing a unique opportunity for accessing novel SAR space within a validated anti-inflammatory scaffold.

Inflammation NF-κB Inhibition SAR

Optimal Research and Procurement Application Scenarios for N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-3-carboxamide


Scaffold-Hopping and SAR Expansion Campaigns Targeting MAPK Kinases (JNK, p38α, ERK2)

The pyrazolo[1,5-a]quinazoline core is a validated pharmacophore for MAPK inhibition, with micromolar binding affinities demonstrated for JNK1–3, p38α, and ERK2 [1]. The furan-3-carboxamide at position-7 is a novel substitution pattern not represented in the 80-compound library screened by Crocetti et al. (2024), making this compound a strategic acquisition for laboratories pursuing unexplored vectors within this scaffold to identify new MAPK inhibitors with improved isoform selectivity [1].

Central Nervous System (CNS) Drug Discovery Programs Requiring Balanced BBB Permeability

With a predicted TPSA of 76.0 Ų—below the 90 Ų threshold for passive BBB penetration yet above the level associated with poor solubility—this compound represents a balanced CNS drug-like starting point for neuroinflammatory or glioblastoma applications, where the pyrazolo[1,5-a]quinazoline class has shown preliminary anti-proliferative activity against lung cancer cells [2].

Computational Chemistry and Virtual Screening Library Procurement

The distinct HBA count (5), rotatable bond count (3), and furan oxygen pharmacophoric feature differentiate this compound from more common benzamide or pyridine-carboxamide analogs. Procurement for virtual screening libraries enhances chemical diversity and enables exploration of hydrogen-bonding patterns that complement kinase hinge regions or allosteric pockets, as supported by molecular docking studies on the pyrazolo[1,5-a]quinazoline scaffold [1].

Fragment-Based Drug Discovery (FBDD) and Lead Optimization Programs

With a molecular weight of 296.33 g/mol and a ligand efficiency-supporting rotatable bond count of 3, this compound sits within fragment-to-lead chemical space. Its furan-3-carboxamide moiety offers a synthetic handle for further derivatization, making it suitable as a core scaffold in fragment-growth campaigns targeting kinases or inflammatory pathways [3].

Quote Request

Request a Quote for N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.